Euphorbia factor L3 chemical structure and properties
Euphorbia factor L3 chemical structure and properties
An In-Depth Technical Guide to Euphorbia Factor L3: Structure, Properties, and Therapeutic Potential
Introduction
The genus Euphorbia, one of the largest in the plant kingdom, is a prolific source of structurally diverse and biologically active natural products.[1][2] Among these, macrocyclic diterpenoids are major constituents, exhibiting a wide array of pharmacological activities, including cytotoxic, anti-inflammatory, and antiviral properties.[1][3] A prominent class within this group is the lathyrane diterpenoids, characterized by a unique tricyclic 5/11/3-membered ring system.[4][5]
Euphorbia factor L3 (EFL3) is a notable lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris L., commonly known as the Caper Euphorbia.[6] Traditionally, parts of this plant have been used in Chinese medicine to treat cancer.[6] Modern scientific investigation has begun to validate this historical use, revealing that EFL3 possesses significant anticancer, antifungal, and anti-inflammatory potential.[5][6] Its ability to induce programmed cell death (apoptosis) in cancer cells through multiple pathways makes it a compound of considerable interest for drug development professionals.
This technical guide provides a comprehensive overview of Euphorbia factor L3 for researchers, scientists, and drug development professionals. It consolidates current knowledge on its chemical structure, physicochemical properties, biological mechanisms, and the experimental protocols essential for its study, offering a foundation for future investigation and therapeutic application.
Chapter 1: Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's chemical and physical nature is fundamental to any research and development endeavor. This chapter details the structural and physicochemical characteristics of Euphorbia factor L3.
Structure and Nomenclature
Euphorbia factor L3 is a highly oxygenated, complex diterpenoid. Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6]
The core structure is the characteristic lathyrane skeleton, featuring a fused three-ring system. This framework is intricately substituted with acetyl and benzoyl functional groups that are crucial for its biological activity.
Caption: 2D Chemical Structure of Euphorbia Factor L3.
Physicochemical Properties
The physical and chemical properties of EFL3 are summarized in the table below. These data are critical for designing experimental conditions, including solvent selection for bioassays and formulation development.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₈O₇ | [6] |
| Molecular Weight | 522 g/mol | [6][7] |
| Appearance | Colorless crystal | [6][7] |
| Source | Euphorbia lathyris L. seeds | [6] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Ethanol | [6] |
Spectroscopic Characterization
The identity of EFL3 is confirmed by a unique spectroscopic fingerprint. The causality behind its structural assignment lies in the combined interpretation of multiple analytical techniques.
-
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EIMS) shows a molecular ion peak at m/z 522, confirming the molecular weight.[6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands at 1739 and 1714 cm⁻¹ (carbonyls from esters and ketones), and between 1650-1452 cm⁻¹ (aromatic and alkene C=C stretching), which points to the presence of ester groups, a ketone, a benzene ring, and double bonds.[6]
-
¹H-NMR Spectroscopy: The proton NMR spectrum is notable for signals between δ 7.26 and 8.04, which are indicative of the five protons on the benzoyl moiety.[6][7] Other key signals correspond to the protons on the diterpenoid core.
-
¹³C-NMR Spectroscopy: The carbon NMR spectrum shows 29 distinct signals.[6] When accounting for the symmetry in the benzene ring, a total of 31 carbons is deduced, consistent with the molecular formula C₃₁H₃₈O₇.[6] Importantly, four signals in the downfield region (δ 196.72, 170.13, 169.65, and 166.13) confirm the presence of four carbonyl carbons (one ketone and three esters).[6]
Chapter 2: Isolation and Purification from Natural Sources
The procurement of pure EFL3 is the first critical step for any preclinical investigation. The following protocol is a self-validating system, refined from published methodologies, ensuring a reproducible yield of the target compound.
Source Material
The primary and most abundant source of Euphorbia factor L3 is the dried, mature seeds of Euphorbia lathyris L. (Caper Euphorbia Seed).[6]
Extraction and Purification Workflow
The process relies on a multi-step solvent extraction and chromatographic purification strategy designed to systematically remove unwanted matrix components and isolate the desired diterpenoid.
Caption: Workflow for the Isolation and Purification of EFL3.
Step-by-Step Experimental Protocol
-
Extraction: Powdered Caper Euphorbia Seed (14 kg) is refluxed with 95% ethanol (EtOH) three times, for three hours each time. The choice of ethanol ensures efficient extraction of diterpenoids.[6]
-
Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure to remove the solvent.
-
Partitioning: The concentrated extract is suspended in water (H₂O) and partitioned successively with ethyl acetate (EtOAc). EFL3, being moderately polar, will preferentially move into the EtOAc layer.[6]
-
Silica Gel Chromatography: The dried EtOAc extract is subjected to column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate, is used to separate the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Size-Exclusion Chromatography: Fractions containing EFL3 are further purified using Sephadex LH-20 column chromatography with a methylene chloride-methanol solvent system. This step separates molecules based on their size, effectively removing impurities with similar polarity but different molecular weights.[6]
-
Crystallization: The purified EFL3 is obtained as a colorless crystal from a dichloromethane-petroleum ether solvent system.[6]
Chapter 3: Biological Activities and Mechanisms of Action
EFL3 exhibits a range of biological activities, with its anticancer properties being the most extensively studied. Its mechanisms of action are multifaceted, involving the induction of apoptosis through distinct cellular stress pathways.
Anticancer Activity
EFL3 has demonstrated potent cytotoxicity against several human cancer cell lines in a concentration-dependent manner.[6]
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The IC₅₀ values for EFL3 highlight its effectiveness against various cancers.
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |
| A549 | Lung Cancer | 34.04 ± 3.99 | [6] |
| MCF-7 | Breast Cancer | 45.28 ± 2.56 | [6] |
| LoVo | Colon Cancer | 41.67 ± 3.02 | [6] |
| MIA PaCa-2 | Pancreatic Cancer | ~6.25 (Significant inhibition) | [8][9] |
In A549 lung cancer cells, EFL3 triggers apoptosis primarily through the intrinsic, or mitochondrial, pathway.[6] This is a critical pathway for programmed cell death, and its activation is a hallmark of effective anticancer agents.
The key experimental observations supporting this mechanism are:
-
Loss of Mitochondrial Membrane Potential (ΔΨm): Treatment with EFL3 leads to a collapse of the electrochemical gradient across the mitochondrial membrane.
-
Release of Cytochrome c: Following the loss of ΔΨm, cytochrome c is released from the mitochondria into the cytosol, an irreversible step that commits the cell to apoptosis.[6]
Caption: Mitochondrial Apoptosis Pathway Induced by EFL3.
In human pancreatic cancer cells (MIA PaCa-2), EFL3 has been shown to inhibit cell proliferation by inducing endoplasmic reticulum (ER) stress.[8][9] The ER is responsible for protein folding, and accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR), which can lead to apoptosis if the stress is prolonged or severe.[8]
EFL3 treatment leads to the activation of the IRE1α-ATF4-CHOP branch of the UPR:
-
Phosphorylation of IRE1α: An increase in phosphorylated (active) inositol-requiring enzyme 1 alpha.[9]
-
Upregulation of ATF4: Increased levels of Activating Transcription Factor 4.[9]
-
Upregulation of CHOP: Increased levels of C/EBP homologous protein, a key transcription factor that promotes apoptosis under ER stress.[9]
-
Cleavage of PARP: Increased levels of cleaved poly (ADP-ribose) polymerase, a downstream marker of caspase activation and apoptosis.[9]
Reversal of Multidrug Resistance (MDR)
A major challenge in cancer therapy is the development of multidrug resistance, often mediated by efflux pumps like P-glycoprotein. Lathyrane diterpenoids are known to possess MDR reversal capabilities.[6] A recent study demonstrated that while EFL3 itself has moderate MDR reversal activity, its synthetic derivatives can be significantly more potent.[10] This suggests the lathyrane scaffold is a promising starting point for developing agents that can re-sensitize resistant tumors to conventional chemotherapeutics.[10]
Antifungal Activity
Beyond cancer, EFL3 has shown potent activity against the destructive plant pathogen Phytophthora capsici.[5]
-
Mechanism: EFL3 appears to exert its antifungal effect by causing direct physical damage to the pathogen's cell wall and cell membrane.[5] This leads to a loss of cellular integrity and viability.
-
Potential Application: Its high concentration in E. lathyris seeds and potent activity suggest EFL3 could be developed as an effective botanical fungicide for agricultural use.[5]
Chapter 4: Structure-Activity Relationship (SAR) Insights
Understanding which parts of a molecule are responsible for its activity is crucial for designing more potent and selective drugs. Comparing EFL3 to its analogs provides valuable SAR insights.
Comparison with Euphorbia Factor L1 (EFL1)
EFL3 is consistently more cytotoxic to cancer cells than its close relative, EFL1.[6] Their structures differ in two key positions:
-
C-3 Ester Group: EFL3 has a benzoyloxy group, whereas EFL1 has a phenylacetoxy group.
-
C-6/C-17 Moiety: EFL3 possesses a C-6(17) double bond (ene), while EFL1 has a 6(17)-epoxide ring.[6]
The superior potency of EFL3 suggests that the three-membered ring strain of the epoxide in EFL1 may be detrimental to its cytotoxic activity.[6] Furthermore, the specific nature of the ester at C-3 also plays a role in modulating this activity.
Insights from Synthetic Derivatives
A study involving the synthesis of 38 EFL1 and EFL3 derivatives revealed critical structural features for MDR reversal activity.[10] The key finding was that the integrity of the C-6/17 and C-12/13 double bonds on the lathyrane core is essential for potent MDR reversal. Modification of these positions often led to a decrease in activity, highlighting their importance in the interaction with cellular targets related to drug resistance.[10]
Chapter 5: Experimental Methodologies
To facilitate further research, this chapter provides standardized, step-by-step protocols for key bioassays.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes a robust method for determining the IC₅₀ value of EFL3. The underlying principle is that mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of EFL3 in DMSO. Serially dilute the stock in culture medium to achieve a range of final concentrations (e.g., 0, 5, 10, 25, 50, 100 µM). Replace the medium in the wells with the EFL3-containing medium. Include a vehicle control (DMSO only).
-
Incubation: Incubate the treated cells for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the concentration and use non-linear regression to determine the IC₅₀ value.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
Euphorbia factor L3 is a potent, multi-mechanistic bioactive compound with significant therapeutic potential. Its lathyrane diterpenoid structure is a validated starting point for anticancer and antifungal drug discovery. EFL3 effectively induces apoptosis in cancer cells through both the mitochondrial and ER stress pathways and its scaffold is amenable to chemical modification for enhancing activities such as the reversal of multidrug resistance.
Future research should be directed towards:
-
In Vivo Efficacy: Translating the promising in vitro anticancer results into animal models to assess efficacy, pharmacokinetics, and safety.
-
Target Deconvolution: Identifying the specific protein targets that EFL3 interacts with to initiate the mitochondrial and ER stress responses. Given that related Euphorbia diterpenes like ingenol mebutate are potent protein kinase C (PKC) activators, investigating the role of PKC isoforms in EFL3's mechanism is a logical next step.[11][12]
-
Medicinal Chemistry Optimization: Expanding on SAR studies to design and synthesize novel EFL3 analogs with improved potency, selectivity, and drug-like properties.
-
Agricultural Applications: Further evaluating EFL3 as a lead compound for the development of new, environmentally friendly fungicides.
The comprehensive data presented in this guide underscore the importance of Euphorbia factor L3 as a valuable natural product for further investigation in pharmaceutical and agrochemical development.
References
-
Zhang, J.-Y., et al. (2011). Structure Identification of Euphorbia factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway. Molecules, 16(4), 3345–3355. [Link]
-
ResearchGate. (n.d.). The chemical structure of Euphorbia factor L3 (EFL3, 1A) and Euphorbia factor L1 (EFL1, 1B). [Link]
-
ResearchGate. (n.d.). Chemical structures of compounds 1–3. [Link]
-
Twilley, D., et al. (2021). Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship. Molecules, 26(17), 5055. [Link]
-
ResearchGate. (n.d.). The structures of Euphorbia factor L1, Euphorbia factor L2, and Euphorbia factor L3. [Link]
-
Li, Y., et al. (2023). Evaluation of Inhibitory Effect and Mechanism of Euphorbia Factor L3 against Phytophthora capsici. Journal of Fungi, 9(4), 422. [Link]
-
TUTDoR. (2021). Flavonoids from the Genus Euphorbia: Isolation, Structure, Pharmacological Activities and Structure–Activity Relationships. [Link]
-
UniCA IRIS. (2021). Euphorbia characias: Phytochemistry and Biological Activities. [Link]
-
MDPI. (2023). Isolation and Identification of 12-Deoxyphorbol Esters from Euphorbia resinifera Berg Latex. [Link]
-
ResearchGate. (2025). Inhibition of Cell Proliferation by Euphorbia Factors L1 and L3 from Euphorbia lathyris through the ATF4-CHOP. [Link]
-
PubMed. (2025). Inhibition of Cell Proliferation by Euphorbia Factors L1 and L3 from Euphorbia lathyris through the ATF4-CHOP. [Link]
-
National Center for Biotechnology Information. (n.d.). Lathyrane Diterpenoids as Novel hPXR Agonists: Isolation, Structural Modification, and Structure–Activity Relationships. [Link]
-
PubMed. (2011). Structure identification of Euphorbia factor L3 and its induction of apoptosis through the mitochondrial pathway. [Link]
-
PubMed. (2024). Enhancing lathyrane structural diversity and MDR activity by combinatorial modification of lathyrane nucleus and ester side chain: A case study of Euphorbia Factor L1 and Euphorbia Factor L3. [Link]
-
National Center for Biotechnology Information. (n.d.). Ingenol Mebutate. PubChem Compound Summary for CID 6918670. [Link]
-
ACS Publications. (2019). Lathyrane, Premyrsinane, and Related Diterpenes from Euphorbia boetica: Effect on in Vitro Neural Progenitor Cell Proliferation. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. iris.unica.it [iris.unica.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Inhibitory Effect and Mechanism of Euphorbia Factor L3 against Phytophthora capsici [mdpi.com]
- 6. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Cell Proliferation by Euphorbia Factors L1 and L3 from Euphorbia lathyris through the ATF4-CHOP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing lathyrane structural diversity and MDR activity by combinatorial modification of lathyrane nucleus and ester side chain: A case study of Euphorbia Factor L1 and Euphorbia Factor L3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Ingenol Mebutate | C25H34O6 | CID 6918670 - PubChem [pubchem.ncbi.nlm.nih.gov]
